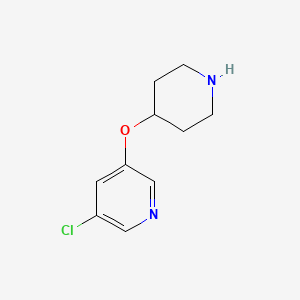

3-Chloro-5-(piperidin-4-yloxy)pyridine

CAS No.:

Cat. No.: VC15746943

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClN2O |

|---|---|

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 3-chloro-5-piperidin-4-yloxypyridine |

| Standard InChI | InChI=1S/C10H13ClN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2 |

| Standard InChI Key | BYNPKCMXCGXKNM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1OC2=CC(=CN=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-chloro-5-(piperidin-4-yloxy)pyridine, reflects its substitution pattern: a chlorine atom at position 3 of the pyridine ring and a piperidin-4-yloxy group at position 5. The SMILES notation provides a linear representation of its structure, while the InChIKey uniquely identifies its stereochemical features . The molecular structure facilitates diverse interactions, including hydrogen bonding via the piperidine nitrogen and π-π stacking through the aromatic pyridine ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.67 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Limited in water; soluble in DMSO | |

| Purity (Commercial) | ≥95% |

Structural Analysis

The pyridine ring’s electron-deficient nature makes it amenable to electrophilic substitution, while the piperidine moiety introduces conformational flexibility. X-ray crystallography of analogs reveals that the piperidine ring adopts a chair conformation, optimizing steric interactions . The chlorine atom’s electronegativity enhances the compound’s stability and influences its electronic distribution, critical for receptor binding.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a nucleophilic aromatic substitution (NAS) reaction between 3,5-dichloropyridine and piperidin-4-ol under basic conditions. A representative protocol from the ACS Publications outlines the following steps :

-

Reaction Setup: 3,5-Dichloropyridine (1.0 equiv) and piperidin-4-ol (1.2 equiv) are dissolved in anhydrous DMF.

-

Base Addition: Potassium carbonate (2.0 equiv) is added to deprotonate the piperidin-4-ol, generating a nucleophilic alkoxide.

-

Heating: The mixture is heated to 80°C for 12–24 hours, monitored by TLC or HPLC.

-

Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Analytical Characterization

Pharmacological Applications

Role in Drug Discovery

3-Chloro-5-(piperidin-4-yloxy)pyridine is a key intermediate in synthesizing GPR119 agonists, a class of antidiabetic agents. In a 2015 study, Bristol-Myers Squibb researchers utilized this compound to develop BMS-903452, a clinical candidate enhancing glucose-dependent insulin secretion . The piperidine oxygen acts as a hydrogen bond acceptor, improving target affinity, while the chlorine atom modulates lipophilicity .

Metalloproteinase Inhibition

Patent WO2007106022A2 highlights derivatives of this compound as matrix metalloproteinase (MMP) inhibitors, useful in treating osteoarthritis and cancer . The chloro-pyridine scaffold chelates zinc ions at the MMP active site, while the piperidine group optimizes pharmacokinetic properties .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

The positional isomerism of chlorine significantly affects pharmacological activity. For instance, shifting chlorine from position 5 to 3 alters electron density, impacting interactions with enzymatic active sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume